molecular formula C18H16N4 B1672188 Irtemazole CAS No. 115574-30-6

Irtemazole

Cat. No. B1672188
M. Wt: 288.3 g/mol
InChI Key: DCGOMTSIZLGUOK-UHFFFAOYSA-N
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Description

Irtemazole is a uricosuric agent . It belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring (five member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .


Molecular Structure Analysis

Irtemazole has a molecular formula of C18H16N4 . Its molecular weight is 288.35 . It is a racemic compound, meaning it contains equal amounts of left and right-handed enantiomers .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • Irtemazole, a new uricosuric substance, has been studied for its pharmacokinetic and pharmacodynamic properties. Research shows that it effectively decreases plasma uric acid levels in normouricemic subjects at various doses. The renal uric acid excretion and clearance increase consistently after irtemazole application, and these effects are dose-dependent (Kamilli, Gresser, & Zöllner, 1991). Another study corroborates these findings, showing a significant uricosuric effect with doses ranging from 12.5 to 50 mg in healthy subjects, indicating its potential for managing hyperuricemia and gout (Gresser, Kamilli, Kronawitter, & Zöllner, 2006).

Uricosuria and Rapid Onset of Action

  • The rapid onset of uricosuria after oral administration of irtemazole is a notable feature. A study demonstrated that after a single dose, plasma uric acid began to decrease within 15-25 minutes, with renal uric acid excretion and clearance increasing shortly after. This suggests irtemazole's potential for quick therapeutic action (Gresser, Kronawitter, Adjan, & Zöllner, 1989).

Effect in Hyperuricemic Patients with and without Renal Insufficiency

  • In hyperuricemic patients, irtemazole showed a clear uricosuric effect, but the impact was less pronounced in those with renal insufficiency. This highlights its potential utility in hyperuricemia management but also indicates a need for careful consideration in patients with compromised renal function (Kamilli, Gresser, Pellkofer, Löffler, & Zöllner, 1989).

Comparative Studies with Other Uricosuric Agents

  • The response of irtemazole in healthy subjects has been compared to other uricosuric agents like benzbromarone and probenecid. Studies show that irtemazole leads to a quicker response in decreasing plasma uric acid and increasing renal uric acid excretion, although the effect duration is shorter compared to the other agents. This suggests a unique pharmacological profile of irtemazole (Gresser & Zöllner, 1989)

properties

IUPAC Name

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGOMTSIZLGUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869596
Record name 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irtemazole

CAS RN

115574-30-6, 115576-85-7, 115576-86-8
Record name Irtemazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115574306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irtemazole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irtemazole, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IRTEMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAK27WY74I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRTEMAZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ8GV6SK6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRTEMAZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPE7CM7FNG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
I Kamilli, U Gresser, T Pellkofer, W Löffler… - Zeitschrift fur …, 1989 - europepmc.org
A single oral dose of 50 mg irtemazole exhibited a clear cut … only a minor effect of irtemazole was seen. The average maximal … and hyperuricemic subjects irtemazole acts more quickly …
Number of citations: 11 europepmc.org
U Gresser, N Zöllner - Klinische Wochenschrift, 1989 - Springer
… Following a single dose of 50 mg irtemazole per os, plasma … The response of the kidney to irtemazole is faster than to … At 24 h after the application of 50 mg irtemazole the decrease of …
Number of citations: 6 link.springer.com
U Gresser, I Kamilli, U Kronawitter, N Zöllner - European journal of clinical …, 1990 - Springer
… Irtemazole 12.5 to 50 mg in 6 healthy, normouricaemic … Doses of irtemazole between 12.5 and 37.5 mg produced a … effect of 37.5 mg and 50 mg irtemazole. The D 50 dose (that …
Number of citations: 3 link.springer.com
I Kamilli, U Gresser, N Zöllner - Zeitschrift fur Rheumatologie, 1991 - europepmc.org
… after 1-2 days after cessation of irtemazole. Within 1 to 2 days after ingestion of irtemazole a constant plasma irtemazole level and renal irtemazole excretion were observed in all doses …
Number of citations: 1 europepmc.org
I Kamilli, I Luhmann, U Gresser, KI Seiler - Fresenius' Journal of Analytical …, 1992 - Springer
… of irtemazole in healthy male volunteers (n = 6) after oral administration of different single doses (12.5, 25, 37.5 and 50 mg) of irtemazole. The concentrations of irtemazole in plasma …
Number of citations: 2 link.springer.com
H Schlebusch - Fresenius' Journal of Analytical Chemistry, 1992 - Springer
… We report for the first time on the pharmacokinetics of irtemazole in healthy male volunteers (n = 6) after oral administration of different single doses (12.5, 25, 37.5 and 50 mg) of …
Number of citations: 2 link.springer.com
J Singh, A Goyal, DP Pathak - INDIAN JOURNAL OF …, 2006 - academia.edu
… such as H1 antihistaminic agent clemizole, a potent opioid analgesic etonitazene, nonnucleoside antiviral compound enviroxime, for promotion of excretion of uric acid irtemazole, non …
Number of citations: 5 www.academia.edu
A Goyal, J Singh, DP Pathak - 2014 - dspace.chitkara.edu.in
… such as H1 antihistaminic agent clemizole, a potent opioid analgesic etonitazene, nonnucleoside antiviral compound enviroxime, for promotion of excretion of uric acid irtemazole, non …
Number of citations: 9 dspace.chitkara.edu.in
SS Gurav, SR Jadhav, SV Raskar… - Organic Preparations …, 2023 - Taylor & Francis
… 8 Imidazoles are central structural features of the drugs irtemazole, metronidazole, megazol, ornidazole, carbimazole, 16 trifenagrel, eprosartan, olmesartan miconazole, clotrimazole, …
Number of citations: 0 www.tandfonline.com
KK Peddineni - shodhganga.inflibnet.ac.in
Shodhganga@INFLIBNET: Studies on Preparation of 2-Acetyl Benzimidales and Synthesis of Thiones, Pyrazoles and Isoxazole Derivatives of Benzimiazole Chalcones Skip navigation …
Number of citations: 0 shodhganga.inflibnet.ac.in

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